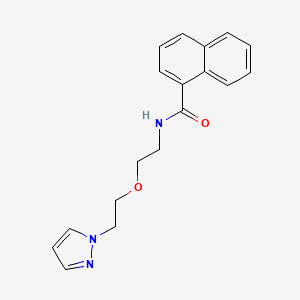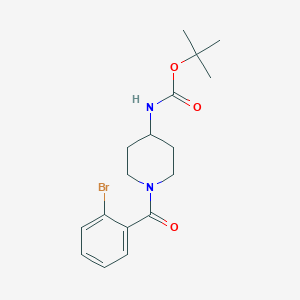![molecular formula C14H11ClF3NO B2983672 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339010-70-7](/img/structure/B2983672.png)
3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine” is a fluorinated heterocyclic compound . It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, a trifluoromethyl group (-CF3), a chloro group (-Cl), a methoxyphenyl group, and a methyl group (-CH3) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine serves as a precursor or intermediate in the synthesis of various organic compounds. Studies have demonstrated its utility in forming complex molecular structures, which are valuable in the development of agrochemicals, pharmaceuticals, and novel materials. For instance, reactions involving chlorinated pyrrolidin-2-ones with alkaline methoxide have been shown to afford methoxylated pyrrolin-2-ones, highlighting the role of similar compounds in synthesizing useful adducts for medicinal compounds and agrochemicals (Ghelfi et al., 2003). Furthermore, the investigation by X-ray single crystal diffraction and semiempirical calculations on pyridinium salts elucidates the reactivity and structure-activity relationships of these compounds, providing insights into their potential applications in designing more efficient synthetic routes (Kataeva et al., 1998).
Material Science
In material science, the structural and electronic properties of compounds related to this compound have been explored for their potential in developing new materials with unique optical, electronic, or catalytic properties. For example, transition metal complexes with steric ligands have been synthesized, offering a pathway to square-planar terdentate pyridine−diimine Rhodium(I) and Iridium(I) complexes. These complexes are important for their potential applications in catalysis and material science, demonstrating the versatility of pyridine derivatives in accessing novel chemical spaces (Nückel et al., 2001).
Chemical Biology
While the specific applications of this compound in chemical biology were not directly found in the literature, related pyridine compounds have been studied for their biological activities, such as serving as insecticides or biological probes. For instance, pyridine derivatives have demonstrated toxicity against certain agricultural pests, indicating the potential of structurally similar compounds for use in developing new agrochemicals (Bakhite et al., 2014).
Zukünftige Richtungen
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . This suggests that “3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine” and similar compounds may have significant potential for future research and development in the agrochemical and pharmaceutical industries .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used in the agrochemical and pharmaceutical industries , suggesting that its targets could be related to these fields.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Result of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries , suggesting that they may have significant biological activities.
Eigenschaften
IUPAC Name |
3-chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-20-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBEOFVMCBSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2983590.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2983591.png)

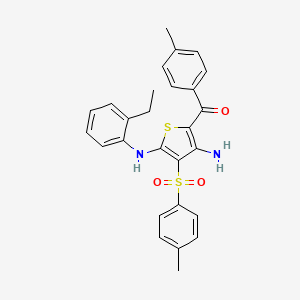
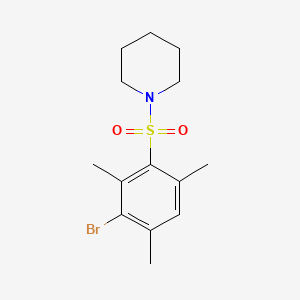
![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)

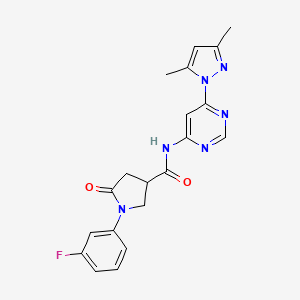
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-N-[(6-methoxynaphthalen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2983602.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2983604.png)

